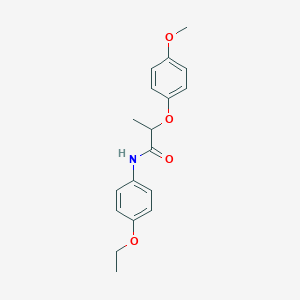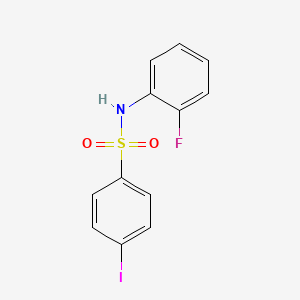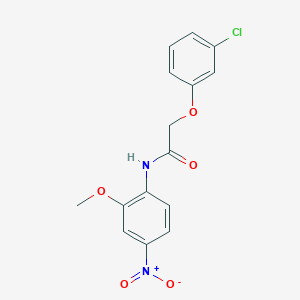
3-(1-azepanylsulfonyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanylsulfonyl)-N-methylbenzamide, commonly known as AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA belongs to the class of sulfonamide-containing compounds and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research.
作用機序
The mechanism of action of AZA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. AZA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH balance in the body. Additionally, AZA has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
AZA has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that AZA can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AZA has been shown to inhibit the growth of bacteria, making it a potential antibacterial agent. AZA has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using AZA in lab experiments is its diverse biological activities. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery. However, one of the limitations of using AZA in lab experiments is its potential toxicity. Studies have shown that AZA can be toxic to certain cells at high concentrations, making it important to use caution when working with this compound.
将来の方向性
There are several potential future directions for the study of AZA. One of the most promising directions is the development of AZA-based drugs for the treatment of various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, 3-(1-azepanylsulfonyl)-N-methylbenzamide, or AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research. While further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, it is clear that this compound has significant potential for the development of new drugs and therapies in the future.
合成法
AZA can be synthesized through a multistep process involving the reaction of N-methylbenzamide with 1-azepanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure AZA.
科学的研究の応用
AZA has been widely studied for its potential use in various fields of scientific research. One of the most significant applications of AZA is in the field of medicinal chemistry, where it has been studied for its potential use as a therapeutic agent for various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15-14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFXRMIHERJARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)

![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)